4-Methoxy-2-(oxan-4-yloxy)aniline
Description
Chemical Structure: 4-Methoxy-2-(oxan-4-yloxy)aniline (CAS: 917483-71-7) is an aniline derivative substituted with a methoxy group at the para position and a tetrahydropyran-4-yloxy (oxan-4-yloxy) group at the ortho position (Figure 1). Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol .
Properties
IUPAC Name |
4-methoxy-2-(oxan-4-yloxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-10-2-3-11(13)12(8-10)16-9-4-6-15-7-5-9/h2-3,8-9H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHRSOTNCBPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(oxan-4-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with oxan-4-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: 4-Methoxy-2-(oxan-4-yloxy)aniline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It may also be used in the development of bioactive molecules with therapeutic properties.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its applications extend to the manufacture of coatings, adhesives, and electronic components.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular weights, and key properties of 4-Methoxy-2-(oxan-4-yloxy)aniline with structurally related aniline derivatives:
Physicochemical Properties
- Solubility: The oxane group’s ether linkage enhances water solubility compared to hydrophobic perfluorodecyl or aromatic quinoline substituents .
- Thermal Stability : The tetrahydropyran ring in the target compound may confer higher thermal stability than the alkenyl or furan-containing analogs due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
